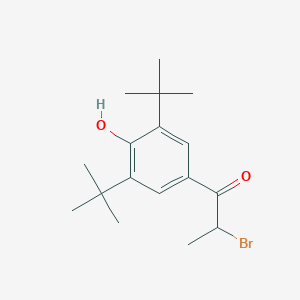
1-(2-amino-4-fluoro-5-methoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-amino-4-fluoro-5-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H12FNO2. This compound is characterized by the presence of an amino group, a fluorine atom, and a methoxy group attached to a phenyl ring, along with a propanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-amino-4-fluoro-5-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-fluoro-2-methoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting 2-amino-4-fluoro-5-methoxybenzene is then subjected to alkylation with a suitable alkyl halide to introduce the propanone moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-amino-4-fluoro-5-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-amino-4-fluoro-5-methoxyphenyl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-(2-amino-4-fluoro-5-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with enzymes and receptors.
Comparación Con Compuestos Similares
- 1-(2-Amino-5-fluoro-4-methoxyphenyl)ethan-1-one
- 1-(2-Amino-4-fluoro-5-methoxyphenyl)propan-1-one
Comparison: this compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the propanone moiety. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C10H12FNO2 |
|---|---|
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
1-(2-amino-4-fluoro-5-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H12FNO2/c1-3-9(13)6-4-10(14-2)7(11)5-8(6)12/h4-5H,3,12H2,1-2H3 |
Clave InChI |
APOXZADPSQEMRT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=C(C=C1N)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-hydroxyphenyl)amino]-9,10-dioxo-](/img/structure/B8707661.png)
![Methyl 4-[formyl-(2-oxopropyl)amino]-3-methoxybenzoate](/img/structure/B8707666.png)








